Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one
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Description
“Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one” is a chemical compound with the molecular formula C11H7NO2S2 . It is a subject of interest in various fields of chemistry .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one” contains a total of 23 atoms; 6 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 2 Sulfur atoms . It also contains a total of 24 bonds; 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Scientific Research Applications
Inflammation and Colitis Treatment
This compound has been found to have a protective effect against DSS-induced colitis. It inhibits the NLRP3 inflammasome and activates Nrf2 in colons, reducing the expression of NLRP3 and cleaved caspase-1, and lowering IL-1β secretion .
Antimicrobial Activity
Some derivatives of this compound have shown significant antibacterial activity compared to Streptomycin, indicating potential applications in antimicrobial drug discovery .
Cancer Prevention
The compound has been reported to prevent the development of colorectal adenomas in AOM-DSS models .
Recyclization of Dimedone Adduct
The compound has been used in the recyclization of dimedone adduct with 2-(2-oxo-2-phenylethylidene)propanedinitrile by the action of some acidic reagents .
Nrf2 Activation
As a small molecular activator of Nrf2, the compound significantly inhibits NLRP3 inflammasome activation in both THP-1 derived macrophages and bone-marrow derived macrophages .
Inhibition of NLRP3 Inflammasome
The compound inhibits the NLRP3 inflammasome through blocking the NLRP3 priming step and is dependent on Nrf2 activation .
properties
IUPAC Name |
(5Z)-5-phenacylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S2/c13-8(7-4-2-1-3-5-7)6-9-10(14)12-11(15)16-9/h1-6H,(H,12,14,15)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUMMBBIZCDIGD-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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